Home > Products > Screening Compounds P38285 > 9-Hydroxymethyl-10-carbamoylacridan
9-Hydroxymethyl-10-carbamoylacridan -

9-Hydroxymethyl-10-carbamoylacridan

Catalog Number: EVT-8383137
CAS Number:
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Hydroxymethyl-10-carbamoylacridan is a chemical compound that belongs to the acridine family. This compound is recognized for its diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and materials science. Its systematic name reflects its structural features, which include a hydroxymethyl group and a carbamoyl group attached to the acridine skeleton. The compound is significant in research due to its potential as a fluorescent probe and its interactions with biological systems, particularly in the context of anticancer research and material development .

Source

The compound is synthesized through organic chemistry methods and can be derived from precursors such as naphthylamines and aromatic aldehydes. It is also noted as a metabolite of carbamazepine, a medication used primarily for epilepsy and bipolar disorder .

Classification

9-Hydroxymethyl-10-carbamoylacridan is classified under:

  • Chemical Family: Acridines
  • Chemical Structure: Contains hydroxymethyl and carbamoyl functional groups.
  • CAS Number: 68011-71-2
Synthesis Analysis

Methods

The synthesis of 9-Hydroxymethyl-10-carbamoylacridan typically involves multi-step organic reactions. A common synthetic route includes:

  1. Condensation Reaction: The initial step often involves the condensation of 1- or 2-naphthylamines with various aromatic aldehydes.
  2. Functional Group Introduction: Subsequent reactions introduce hydroxymethyl and carbamoyl groups, which are critical for the compound's properties.

Technical Details

  • Reagents: Common reagents include aromatic aldehydes, naphthylamines, and catalysts to facilitate the condensation process.
  • Conditions: The reactions may require specific temperatures, solvents (such as ethanol or methanol), and reaction times to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 9-Hydroxymethyl-10-carbamoylacridan can be represented as follows:

  • Molecular Formula: C15H14N2O2C_{15}H_{14}N_{2}O_{2}
  • Structural Features:
    • Hydroxymethyl group (-CH2OH)
    • Carbamoyl group (-C(O)NH2)

This structure contributes to its solubility and reactivity in biological systems.

Data

  • Molecular Weight: Approximately 254.29 g/mol
  • Melting Point: Not extensively documented but typically falls within ranges observed for similar acridine derivatives.
Chemical Reactions Analysis

Reactions

9-Hydroxymethyl-10-carbamoylacridan undergoes several types of chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
  2. Reduction: Reduction reactions can modify functional groups such as the carboxamide or alter the acridine ring.
  3. Substitution: The compound can participate in substitution reactions, allowing for the introduction of various functional groups.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate, chromium trioxide.
    • For reduction: Sodium borohydride, lithium aluminum hydride.
    • For substitution: Halogenating agents and nucleophiles.
Mechanism of Action

The mechanism of action for 9-Hydroxymethyl-10-carbamoylacridan primarily involves its interaction with biological molecules such as DNA. The compound exhibits potential anticancer activity by intercalating into DNA strands, which may disrupt cellular processes such as replication and transcription. This interaction is facilitated by the planar structure of the acridine moiety, allowing it to fit between base pairs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; moderate water solubility due to the hydroxymethyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily under oxidative or reductive conditions, allowing for further functionalization.
Applications

9-Hydroxymethyl-10-carbamoylacridan has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
  2. Biological Research: Used as a fluorescent probe for studying biological systems because of its luminescent properties.
  3. Material Science: Explored for developing materials with specific properties, including corrosion inhibitors .
Metabolic Pathways and Biotransformation of 9-Hydroxymethyl-10-carbamoylacridan

9-Hydroxymethyl-10-carbamoylacridan (alternatively designated 9-Hydroxymethyl-10-carbamoylacridan, 9-Hydroxymethyl-10(9H)-acridinecarboxamide, or 9-Hydroxymethyl-9,10-dihydroacridine-10-carboxamide) represents a structurally unique and pharmacologically significant terminal metabolite of the antiepileptic drug carbamazepine. Its formation involves a complex rearrangement of the carbamazepine molecule, specifically a ring contraction of the azepine ring, leading to the characteristic acridan structure. This metabolite is characterized chemically by the molecular formula C~15~H~14~N~2~O~2~ and the systematic name 9-(Hydroxymethyl)-10-carbamoylacridan [1]. Analytical standards confirm its identity as a stable, crystalline solid with ≥98.0% purity (HPLC-grade) suitable for metabolic studies [1].

Role in Carbamazepine Metabolism

Carbamazepine undergoes extensive hepatic metabolism, generating over thirty known metabolites. Among these, 9-Hydroxymethyl-10-carbamoylacridan stands out as a major terminal metabolite, particularly under conditions of chronic therapeutic administration. Its formation represents a quantitatively significant metabolic pathway alongside the well-characterized epoxide-diol pathway.

Identification as a Major Serum Metabolite in Chronic Administration

Research utilizing high-performance liquid chromatography (HPLC) and mass spectrometry has consistently identified 9-Hydroxymethyl-10-carbamoylacridan as a prominent metabolite in the serum of patients receiving long-term carbamazepine therapy. Its accumulation becomes significantly more pronounced with repeated dosing compared to single-dose administration. This chronic accumulation is mechanistically linked to carbamazepine's ability to autoinduce its own metabolism, specifically upregulating the cytochrome P450 isoforms responsible for the initial oxidative steps preceding the ring contraction event that ultimately yields 9-Hydroxymethyl-10-carbamoylacridan. Studies tracking serial plasma concentrations and daily urinary excretion after single and multiple carbamazepine doses demonstrated that the percentage urinary recovery of 9-Hydroxymethyl-10-carbamoylacridan (alongside other metabolites) increased significantly (from 41.8% to 44.6%) within just 5 days of initiating twice-daily dosing, reflecting enhanced metabolic flux through its formation pathway as autoinduction progressed [5]. The metabolite's stability and relatively slow elimination contribute to its detectability and persistence in systemic circulation during chronic therapy.

Comparative Analysis of Urinary vs. Serum Metabolite Prevalence

9-Hydroxymethyl-10-carbamoylacridan demonstrates a distinct distribution profile between urine and serum compartments. While detectable in serum, particularly under chronic dosing conditions, it is recovered primarily in urine as a major excretory end product. Quantitative analysis reveals that a significantly larger fraction of the administered carbamazepine dose is ultimately eliminated as 9-Hydroxymethyl-10-carbamoylacridan in urine compared to its relative abundance in serum relative to carbamazepine itself or its primary epoxide metabolite. This pattern signifies its role as a terminal metabolite destined for renal excretion. Following chronic dosing, the daily urinary excretion of 9-Hydroxymethyl-10-carbamoylacridan increases measurably, correlating with the autoinduction of carbamazepine metabolism [5]. This contrasts with serum, where despite its presence, carbamazepine and carbamazepine-10,11-epoxide remain the dominant circulating species, albeit with an increasing ratio of 9-Hydroxymethyl-10-carbamoylacridan to parent drug over time with chronic administration.

Table 1: Comparative Prevalence of 9-Hydroxymethyl-10-carbamoylacridan in Serum and Urine During Chronic Carbamazepine Administration

CompartmentRelative AbundanceTrend with Chronic AdministrationPrimary Significance
SerumLow to ModerateIncreases progressivelyIndicator of metabolic flux & autoinduction
UrineHighSignificantly increasesMajor route of elimination

Enzymatic Mechanisms of Ring Contraction in 9-Hydroxymethyl-10-carbamoylacridan Formation

The biotransformation of carbamazepine to 9-Hydroxymethyl-10-carbamoylacridan represents a fascinating metabolic pathway involving a complex rearrangement: the contraction of the seven-membered azepine ring of carbamazepine into the six-membered ring system characteristic of the acridan structure. While the complete enzymatic sequence is not fully elucidated in every detail, the pathway is understood to involve multiple oxidative and rearrangement steps, primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes.

The initial steps likely involve hydroxylation at the 9-position of the azepine ring, forming an unstable carbinol intermediate (9-hydroxycarbamazepine). This intermediate is highly susceptible to further oxidation. Evidence suggests subsequent oxidation leads to a reactive ketone or possibly a carbinolamine, which undergoes spontaneous or enzyme-facilitated rearrangement. This rearrangement entails cleavage of the bond between the 10-carbon (the carbamoyl carbon) and nitrogen, coupled with bond formation between the 9-carbon and the adjacent aromatic ring carbon (position 10a). This critical step effectively closes a new six-membered ring (the acridan ring system) while extruding the nitrogen atom formerly part of the azepine ring. The final step involves reduction or potentially hydrolysis of an intermediate aldehyde to yield the stable hydroxymethyl group (-CH~2~OH) at position 9 of the newly formed acridan structure, retaining the original carbamoyl group (-CONH~2~) at position 10 [1] [6].

The specific CYP isoforms responsible for the initial hydroxylation and subsequent oxidation steps leading to the rearrangement precursor are believed to overlap with those involved in carbamazepine epoxidation (notably CYP3A4). Autoinduction of CYP3A4 by carbamazepine itself is a key factor explaining the increased formation of 9-Hydroxymethyl-10-carbamoylacridan observed during chronic therapy [5] [6]. Following ring contraction, Phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs), may further metabolize 9-Hydroxymethyl-10-carbamoylacridan by conjugating its hydroxymethyl group, facilitating its water solubility and renal excretion, although the parent hydroxymethyl form remains a major excretory product.

Pharmacokinetic Dynamics in Chronic vs. Acute Carbamazepine Exposure

The formation and systemic exposure of 9-Hydroxymethyl-10-carbamoylacridan exhibit profoundly different kinetics depending on whether carbamazepine exposure is acute (single dose or initial therapy) or chronic (steady-state, repeated dosing). This difference is primarily driven by carbamazepine's potent autoinduction of its own metabolism.

Table 2: Pharmacokinetic Dynamics of 9-Hydroxymethyl-10-carbamoylacridan Formation: Acute vs. Chronic Carbamazepine Exposure

ParameterAcute Carbamazepine ExposureChronic Carbamazepine ExposureUnderlying Mechanism
Formation RateLowSignificantly IncreasedCYP450 enzyme autoinduction (esp. CYP3A4)
Time to Peak (Urine)Delayed (>24-48 hours)Earlier and Higher Peak ExcretionEnhanced metabolic flux & precursor pool
Relative Urinary RecoveryLower proportion of doseHigher proportion of doseInduced enzymatic capacity for ring contraction
Systemic AccumulationMinimalProgressive increase over days/weeksIncreased formation + slow elimination

Following acute carbamazepine administration, the formation of 9-Hydroxymethyl-10-carbamoylacridan is relatively slow and limited. Urinary excretion is low and peaks later compared to metabolites formed via non-inducible pathways. Serum levels, if detectable, are minimal. However, with repeated dosing, a dramatic shift occurs due to the upregulation of CYP enzymes, particularly CYP3A4. Studies monitoring serial plasma concentrations and daily urinary excretion of carbamazepine metabolites before and after autoinduction (e.g., comparing profiles after the first dose and after 5 days of dosing) clearly demonstrate this effect. The mean oral clearance of carbamazepine increases significantly (e.g., from 1.48 to 1.74 L/h in one study [5]), and concurrently, the percentage of the dose recovered as 9-Hydroxymethyl-10-carbamoylacridan in urine increases measurably (e.g., from 41.8% to 44.6% of total eliminated metabolites [5]).

Pharmacokinetic analysis suggests that autoinduction impacting the ring contraction pathway begins remarkably early, potentially within the first 24-48 hours after initiating therapy, and involves not only the epoxide-diol pathway but also, demonstrably, the oxidative pathways leading to phenolic metabolites and ultimately 9-Hydroxymethyl-10-carbamoylacridan [5]. Consequently, during chronic therapy, 9-Hydroxymethyl-10-carbamoylacridan exhibits progressive systemic accumulation due to its continuous formation at an enhanced rate coupled with its inherent chemical stability and relatively slow elimination kinetics. Its pharmacokinetic profile thus serves as a sensitive biomarker reflecting the degree of autoinduction achieved in an individual patient. Monitoring trends in urinary 9-Hydroxymethyl-10-carbamoylacridan excretion or its serum levels relative to carbamazepine over time provides a functional readout of the induced metabolic state.

Properties

Product Name

9-Hydroxymethyl-10-carbamoylacridan

IUPAC Name

9-(hydroxymethyl)-9H-acridine-10-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19)

InChI Key

LAUDUHYRZXCAJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.